6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C18H11BrFNO2. It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid typically involves the following steps:
Ethenylation: The addition of a 4-fluorophenyl ethenyl group to the quinoline ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove oxygen or add hydrogen.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various halogenated or nitrated quinoline compounds .
Scientific Research Applications
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it could inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(4-trifluoromethoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline class, characterized by its complex structure that includes a bromo substituent, a fluoro-substituted phenyl ring, and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial, anticancer, and anti-inflammatory agent.
- Molecular Formula : C₁₈H₁₁BrFNO₂
- Molecular Weight : 372.19 g/mol
- CAS Number : 926254-74-2
The presence of the fluorophenyl group enhances the compound's electronic properties, increasing lipophilicity and metabolic stability, which are critical for its biological activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit various bacterial strains. The specific mechanisms often involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro tests reveal that derivatives with halogen substitutions demonstrate enhanced antimicrobial efficacy compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has been shown to induce apoptosis in breast cancer cells (MCF-7) at concentrations that correlate with significant reductions in cell viability. For example, a related study indicated that certain quinoline derivatives exhibited IC50 values ranging from 168.78 µM to 257.87 µM against MCF-7 cells, suggesting a promising lead for further development .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | ~200 | Apoptosis induction |
Related Quinoline Derivative | T-24 | 257.87 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. The mechanism typically involves the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study demonstrated that quinoline derivatives with bromo and fluoro substitutions showed enhanced antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of unsubstituted analogs . -
Anticancer Mechanism Exploration :
Molecular docking studies have been conducted to explore how this compound interacts with specific kinases involved in cancer progression. These studies suggest that the compound binds effectively to active sites of target proteins, potentially leading to selective inhibition of cancer cell growth . -
Inflammation Modulation :
Research has indicated that certain quinoline derivatives can reduce inflammation markers in vitro, suggesting a pathway for therapeutic applications in diseases characterized by excessive inflammation .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXUAKTXDJPAG-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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